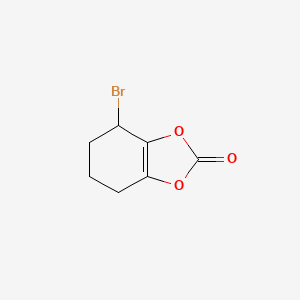
2-Hydroxyhexadec-9-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyhexadec-9-enoic acid is a long-chain fatty acid with a hydroxyl group at the second carbon and a double bond at the ninth carbon. This compound is part of the omega-hydroxy-long-chain fatty acids, which are known for their diverse biological activities and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyhexadec-9-enoic acid typically involves the hydroxylation of hexadec-9-enoic acid. This can be achieved through various methods, including:
Hydroxylation using osmium tetroxide (OsO4): This method involves the addition of OsO4 to the double bond, followed by reduction with sodium bisulfite to yield the hydroxylated product.
Epoxidation followed by hydrolysis: The double bond of hexadec-9-enoic acid is first converted to an epoxide using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The epoxide is then hydrolyzed to form the diol, which can be selectively oxidized to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, such as microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound from renewable feedstocks, making the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxyhexadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4 or sodium borohydride (NaBH4).
Esterification: Sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) as catalysts.
Major Products Formed:
Oxidation: 2-Oxohexadec-9-enoic acid.
Reduction: 2-Hydroxyhexadec-9-enol.
Esterification: 2-Hydroxyhexadec-9-enoate esters.
Aplicaciones Científicas De Investigación
2-Hydroxyhexadec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers, surfactants, and lubricants.
Propiedades
| 80550-32-9 | |
Fórmula molecular |
C16H30O3 |
Peso molecular |
270.41 g/mol |
Nombre IUPAC |
2-hydroxyhexadec-9-enoic acid |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h7-8,15,17H,2-6,9-14H2,1H3,(H,18,19) |
Clave InChI |
MFMJWERISIRPMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCCCCCC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)](/img/structure/B14420090.png)


![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)

![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)
![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)

